molecular formula C10H18O4 B025786 1,4-Butanediol diglycidyl ether CAS No. 2425-79-8

1,4-Butanediol diglycidyl ether

Cat. No. B025786
CAS RN: 2425-79-8
M. Wt: 202.25 g/mol
InChI Key: SHKUUQIDMUMQQK-UHFFFAOYSA-N
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Description

1,4-Butanediol diglycidyl ether (BDE) is an organic compound used in various industrial applications, particularly in epoxy systems. It is known for its role in curing and cross-linking processes in polymers and resins.

Synthesis Analysis

BDE is synthesized through a reaction involving 1,4-butanediol and epichlorohydrin, with specific catalysts facilitating the process. The synthesis of similar compounds, like propanetriol glycidyl ether, also provides insights into the production of BDE. Optimal conditions for synthesis, including the molar ratio of reactants, reaction temperature, time, and catalyst amount, are crucial for achieving high yields and desired properties (Tao, 2011).

Molecular Structure Analysis

The molecular structure of BDE is characterized by its epoxy groups, which are reactive sites for cross-linking. This feature is crucial in the formation of complex polymer networks. Studies involving analogs such as 1,2-cyclohexanediol diglycidyle ether can shed light on the structural aspects of BDE and its reactivity (Zhao-lan, 2004).

Chemical Reactions and Properties

BDE undergoes reactions primarily through its epoxide groups, forming cross-linked structures with other compounds. It is often used in combination with other agents like cis-1,2-cyclohexanedicarboxylic anhydride and triethylamine in epoxy systems (Nucci et al., 2006). The product's resistivity and gel formation characteristics are influenced by its composition.

Physical Properties Analysis

The physical properties of BDE, such as resistivity and gel formation characteristics, vary depending on its composition and the conditions of the curing process. These properties are essential for its use in epoxy systems and can be studied using techniques like Electrical Impedance Spectroscopy (Nucci et al., 2006).

Chemical Properties Analysis

BDE's chemical properties, especially its reactivity with other compounds, define its utility in various applications. Its ability to form stable, cross-linked structures with compounds like hyaluronic acid indicates its effectiveness as a cross-linking agent (Al-Sibani et al., 2016). The chemical modification occurring in these reactions can be confirmed through spectroscopic methods.

Scientific Research Applications

Complex Formation with Cyclodextrins

1,4-Butanediol diglycidyl ether (BDDE) reacts with α-cyclodextrin to form complexes, indicating the presence of diastereomeric oxirane groups through complexation. This reaction also occurs with γ-cyclodextrin, forming water-insoluble host–guest complexes (Yamaguchi et al., 1999).

Epoxy-Amine System Analysis

BDDE is utilized in the study of flexible epoxy−amine systems, demonstrating its significance in rheological and viscosimetric methods near the gel point of such systems (Eloundou et al., 1996).

Electrical Impedance Spectroscopy

Research involving BDDE in epoxy systems with cis-1,2-cyclohexanedicarboxylic anhydride and triethylamine as initiator has been conducted using Electrical Impedance Spectroscopy (EIS). The study focuses on resistivity evaluation related to the composition of the epoxy system (Nucci et al., 2006).

Photopolymerization in Composite Materials

The cationic photopolymerization of BDDE has been researched, particularly its role in resolving light penetration issues in colored thick composites through temperature control (Long et al., 2017).

Sustainable Polymer Synthesis

BDDE's role in sustainable synthesis of cationic high-swelling polymers from starch-derived maltodextrins has been explored. This involves amine-mediated epoxy ring-opening reactions, demonstrating BDDE's utility in eco-friendly polymer production (Cecone et al., 2021).

Hyperbranched Polyether Synthesis

BDDE is used in synthesizing backbone-thermoresponsive hyperbranched polyether. This involves proton-transfer polymerization with triols, allowing the adjustment of the lower critical solution temperature (LCST) values based on the hydrophilic/hydrophobic balance (Jia et al., 2006).

Safety And Hazards

The toxicity of 1,4-Butanediol diglycidyl ether is fairly well known and understood and is rated as a severe skin and eye irritant. Contact dermatitis is also possible .

properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane
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InChI

InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2
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InChI Key

SHKUUQIDMUMQQK-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COCCCCOCC2CO2
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Molecular Formula

C10H18O4
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
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Related CAS

26951-52-0, 94476-02-5, 29611-97-0
Record name Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-
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Record name Polytetramethylene glycol diglycidyl ether homopolymer
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DSSTOX Substance ID

DTXSID7024667
Record name 1,4-Butanediol diglycidyl ether
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Molecular Weight

202.25 g/mol
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Physical Description

1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID.
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Record name Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis-
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Boiling Point

311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C
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Record name 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE
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Flash Point

greater than 200 °F (NTP, 1992), 129 °C
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible
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Density

1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 7.0
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Vapor Pressure

9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3
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Product Name

1,4-Butanediol diglycidyl ether

CAS RN

2425-79-8
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
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Synthesis routes and methods

Procedure details

A reactor equipped with stirrer, reflux condenser, dropping funnel and thermometer is charged with 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride and the charge is heated to 130° C. Then, with efficient stirring, 388.6 g (4.20 mol) of epichlorohydrin are added over 2 hours at a temperature of 130°-140° C., the reaction being initially exothermic. After 3 hours at this temperature, the reaction mixture is cooled to 50° C. and to the turbid solution are added 350 ml of xylene, followed by the addition of 30 g of Prolit Rapid® (filter aid). After stirring for 15 minutes, the suspension is filtered and the filtrate is freed from solvent on a rotary evaporator. Analysis of the tin content of the residual liquid chlorohydrin ether shows that this ether still contains only about 13% of the total amount of tin catalyst, i.e. 87% of the catalyst can be separated by filtration. The liquid chlorohydrin ether (589 g) is heated to 55° C. and 336 g (4.2 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise at this temperature, with efficient stirring, over 30 minutes. After stirring for 2.5 hours at 50°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate washed with xylene. The organic phase of the two-phase clear filtrate is dried over magnesium sulfate and filtered, and the filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.). Yield: 343 g (85% of theory) of colourless 1,4-butanediol diglycidyl ether for which the following analytical values are obtained: epoxy value: 7.81 eq/kg; total chlorine content: 5.5%; hydrolysable chlorine content: 131 ppm.
Quantity
180.24 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
catalyst
Reaction Step One
Quantity
388.6 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,4-Butanediol diglycidyl ether

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